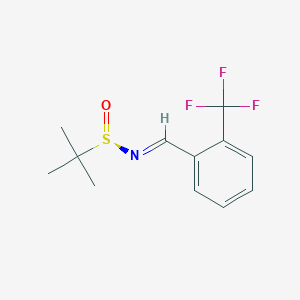

(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide

CAS No.: 1415337-87-9

Cat. No.: VC2761678

Molecular Formula: C12H14F3NOS

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415337-87-9 |

|---|---|

| Molecular Formula | C12H14F3NOS |

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | (NE,R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide |

| Standard InChI | InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-6-4-5-7-10(9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m1/s1 |

| Standard InChI Key | XYLYYAUYEZIYDC-XSZFBFBBSA-N |

| Isomeric SMILES | CC(C)(C)[S@@](=O)/N=C/C1=CC=CC=C1C(F)(F)F |

| SMILES | CC(C)(C)S(=O)N=CC1=CC=CC=C1C(F)(F)F |

| Canonical SMILES | CC(C)(C)S(=O)N=CC1=CC=CC=C1C(F)(F)F |

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide provides crucial insights into its behavior in various chemical environments and its potential applications. These properties derive from its unique molecular structure and the electronic effects introduced by its constituent functional groups.

Structural Characteristics

The molecular architecture of (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide features a central sulfur atom with a chiral (R) configuration. This sulfur atom forms bonds with nitrogen, oxygen, and a tert-butyl group, creating a three-dimensional arrangement that determines the compound's stereochemical behavior. The nitrogen atom connects to a benzylidene group bearing a trifluoromethyl substituent specifically at the 2-position, which significantly influences the electronic distribution throughout the molecule.

The trifluoromethyl group at the 2-position of the benzylidene moiety is particularly noteworthy because of its electronic effects. The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring, creating an electron-deficient region that affects the reactivity of the imine bond. This electronic perturbation, combined with the steric influence of the trifluoromethyl group, contributes to the compound's unique behavior in chemical reactions and its effectiveness as a chiral auxiliary in asymmetric transformations.

The spatial arrangement of these functional groups creates a distinct molecular environment that influences how the compound interacts with reagents, catalysts, and other chemical entities. This three-dimensional structure is essential for understanding its stereochemical behavior and its ability to direct the formation of new stereogenic centers in synthetic applications.

Fundamental Properties

The fundamental properties of (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide are summarized in the following table, providing a reference for researchers working with this compound:

| Property | Value | Description |

|---|---|---|

| CAS Number | 1415337-87-9 | Registry number for chemical identification |

| Molecular Formula | C12H14F3NOS | Composition reflecting carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms |

| Molecular Weight | 277.31 g/mol | Mass per mole of the compound |

| Physical State | Solid | State at standard temperature and pressure |

| Appearance | Off-white to white solid | Visual characteristics |

| Solubility | Soluble in common organic solvents | Dissolution properties in various media |

| Optical Activity | Optically active | Rotates plane-polarized light due to chirality |

The compound exists as a solid at room temperature, typically in crystalline form, which facilitates its handling and storage for research and synthetic applications. Its solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate makes it amenable to various solution-phase reactions and purification techniques. The optical activity arising from its chiral center is a critical property for its applications in asymmetric synthesis, where the specific rotation can serve as an indicator of enantiomeric purity.

Synthesis and Preparation Methods

The synthesis of (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide requires careful consideration of reaction conditions to ensure high yield and stereochemical integrity. Various methods have been developed for its preparation, with the condensation reaction being the most commonly employed approach.

General Synthetic Approach

The primary method for synthesizing (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide involves a condensation reaction between (R)-2-methylpropane-2-sulfinamide (also known as (R)-tert-butylsulfinamide) and 2-(trifluoromethyl)benzaldehyde. This reaction proceeds through the formation of an imine bond under conditions designed to preserve the chiral integrity of the starting sulfinamide.

The condensation reaction typically requires the presence of a Lewis acid catalyst, such as titanium tetraethoxide, or a drying agent like anhydrous magnesium sulfate to remove water produced during the reaction. This helps drive the equilibrium toward product formation. The reaction is generally conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran to prevent hydrolysis of the starting materials or products.

Temperature control is crucial during this synthesis, as elevated temperatures can potentially lead to racemization at the sulfur stereogenic center. Most protocols maintain the reaction at room temperature or under mild heating (30-40°C) to ensure the retention of the desired (R) configuration. The reaction progress can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography.

Reaction Conditions and Optimization

Optimizing the synthesis of (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide involves careful adjustment of various parameters to maximize yield and stereochemical purity. The following table presents typical reaction conditions and their effects on the synthesis:

| Parameter | Typical Conditions | Effect on Synthesis |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran | Influences solubility and reaction rate |

| Catalyst/Additive | Ti(OEt)4, MgSO4, Molecular sieves | Promotes imine formation and water removal |

| Temperature | 20-40°C | Higher temperatures increase rate but may affect stereochemistry |

| Reaction Time | 6-24 hours | Dependent on other conditions and reagent quality |

| Reagent Ratio | 1:1 to 1:1.2 (sulfinamide:aldehyde) | Slight excess of aldehyde often improves yield |

| Concentration | 0.1-0.5 M | Affects reaction kinetics and potential side reactions |

The purification of the final product typically involves column chromatography, using silica gel as the stationary phase and a carefully selected mixture of organic solvents as the mobile phase. This purification step is essential for removing unreacted starting materials, side products, and any traces of racemized material, ensuring the high enantiomeric purity required for its applications in asymmetric synthesis.

Chemical Reactions and Applications

The versatility of (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide in chemical reactions stems from its unique structural features, particularly the sulfur-nitrogen bond and the carbon-nitrogen double bond of the imine functionality. These reactive sites enable its participation in a wide range of transformations with important applications in organic synthesis and beyond.

Types of Reactions

(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide participates in various types of chemical reactions, each exploiting different aspects of its structure and reactivity. The most significant reactions include:

-

Nucleophilic addition to the imine bond, which is particularly important in the synthesis of chiral amines. The presence of the chiral sulfinyl group directs the approach of nucleophiles to one face of the imine, leading to the formation of products with high diastereoselectivity.

-

Oxidation reactions, where the sulfur atom can be further oxidized to form sulfonamides. This transformation changes the electronic and steric properties of the molecule, altering its behavior in subsequent reactions.

-

Reduction reactions, which can target either the imine bond or the sulfur-oxygen bond, depending on the reagents and conditions employed. These reductions can lead to the formation of amines, sulfenamides, or other reduced species.

-

Hydrolysis of the imine bond, which can be used to regenerate the aldehyde and sulfinamide components, often after the sulfinamide has served its purpose as a chiral auxiliary in a synthetic sequence.

These reactions are typically conducted under carefully controlled conditions to preserve the stereochemical integrity of the molecule, which is essential for its applications in asymmetric synthesis.

Applications in Organic Synthesis

The primary application of (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide in organic synthesis is as a chiral auxiliary for the preparation of enantiomerically pure compounds. Its effectiveness in this role stems from its ability to create a well-defined stereochemical environment that influences the course of subsequent reactions.

In particular, the compound excels in the asymmetric synthesis of chiral amines through the addition of organometallic reagents to the carbon-nitrogen double bond. The chiral sulfinyl group directs the approach of the nucleophile, leading to the formation of a new stereogenic center with high selectivity. After the addition reaction, the sulfinyl group can be cleaved under mild acidic conditions, releasing the free amine without affecting other functional groups or stereogenic centers in the molecule.

Another significant application is in the synthesis of α-chiral carbonyl compounds through the alkylation of sulfinimines followed by hydrolysis. The sulfinyl group serves as both an activating and directing group for the alkylation, leading to products with high enantiomeric excess. This methodology has been applied in the synthesis of various biologically active compounds and pharmaceutical intermediates.

Applications in Medicinal Chemistry

In medicinal chemistry, (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide serves as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those requiring enantiomerically pure amines as building blocks. The presence of the trifluoromethyl group enhances the compound's utility in this context, as fluorinated compounds often exhibit improved metabolic stability and membrane permeability compared to their non-fluorinated counterparts.

The compound's ability to form covalent bonds with biological molecules, through either the sulfur-nitrogen bond or the carbon-nitrogen double bond, suggests potential applications in the development of covalent inhibitors. These inhibitors can target specific enzymes or proteins by forming stable bonds with nucleophilic residues, leading to sustained inhibition and potentially enhanced therapeutic efficacy.

Researchers have also explored the use of sulfinamides as bioisosteres for sulfonamides and amides in drug design. This approach leverages the unique electronic and steric properties of the sulfinamide group to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds, potentially leading to improved therapeutic agents.

Mechanism of Action

Understanding the mechanism of action of (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide in various chemical and biological contexts provides insights into its behavior and applications. This mechanism is fundamentally determined by the compound's structural features and electronic properties.

Interactions at the Molecular Level

At the molecular level, (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide interacts with other chemical entities through several mechanisms:

-

The carbon-nitrogen double bond of the imine functionality serves as an electrophilic site for nucleophilic addition reactions. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of this carbon, making it more reactive toward nucleophiles.

-

The sulfur-nitrogen bond can participate in various transformations, including oxidation, reduction, and substitution reactions. The chiral sulfur center influences the stereochemical outcome of these reactions, directing the approach of reagents to specific spatial positions.

-

The trifluoromethyl group at the 2-position of the benzylidene moiety creates a unique electronic environment, withdrawing electron density from the aromatic ring and affecting the distribution of partial charges throughout the molecule. This electronic perturbation influences the compound's reactivity and its interactions with other molecules.

-

Non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking, also play a role in the compound's behavior, particularly in organized environments such as enzyme active sites or supramolecular assemblies.

These molecular interactions collectively determine the compound's behavior in chemical reactions and its potential biological activities.

Role in Asymmetric Synthesis

The mechanism of action of (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide in asymmetric synthesis involves its function as a chiral auxiliary that creates a defined stereochemical environment for subsequent transformations. The key steps in this mechanism include:

-

Formation of the chiral imine through condensation of (R)-2-methylpropane-2-sulfinamide with 2-(trifluoromethyl)benzaldehyde, establishing the basic scaffold with its inherent stereochemical information.

-

Activation of the imine bond for nucleophilic addition, with the sulfinyl group and the trifluoromethyl substituent creating a distinctive steric and electronic environment that favors approach of the nucleophile from one specific face.

-

Formation of a new stereogenic center upon addition of the nucleophile, with the stereochemical outcome determined by the chiral information already present in the molecule.

-

Cleavage of the auxiliary under controlled conditions, releasing the product with its newly established stereogenic center intact.

This mechanism exemplifies how the structural and electronic properties of (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide enable its effectiveness in controlling stereochemical outcomes in organic synthesis, making it a valuable tool for researchers in this field.

Comparison with Similar Compounds

Comparing (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide with structurally related compounds provides valuable insights into how subtle structural variations influence chemical properties and applications. This comparative analysis highlights the unique features that distinguish this compound within its chemical class.

Structural Variations and Their Effects

The position of the trifluoromethyl group on the benzylidene moiety significantly affects the compound's electronic properties and reactivity. The following table compares (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide with its positional isomers and other related compounds:

| Compound | Position of CF3 | Configuration | Key Property Differences |

|---|---|---|---|

| (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide | 2-position | R | Reference compound - ortho positioning creates unique steric environment |

| (R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide | 3-position | R | Meta positioning alters electronic distribution; different steric effects in reactions |

| (S)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propane-2-sulfinamide | 3-position | S | Opposite stereochemical behavior; directs reactions to opposite face |

| (R)-2-Methyl-N-benzylidene-propane-2-sulfinamide | None | R | Absence of CF3 reduces electrophilicity of imine carbon; different reactivity profile |

The 2-position (ortho) placement of the trifluoromethyl group in (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide creates a distinctive steric and electronic environment that influences its reactivity in various transformations. This positioning affects the approach trajectories of reagents and can enhance stereoselectivity in certain reactions compared to isomers with the trifluoromethyl group in other positions.

The electronic effect of the trifluoromethyl group also varies with position. When located at the 2-position, it has a more direct influence on the imine bond due to proximity, potentially enhancing the electrophilicity of the imine carbon and facilitating nucleophilic additions. In contrast, the 3-position (meta) placement creates a different electronic distribution that may alter reaction rates and selectivities.

Comparison with Other Chiral Auxiliaries

When compared with other chiral auxiliaries used in asymmetric synthesis, (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide offers several distinctive features:

-

The sulfinamide functional group provides a unique combination of electronic and steric properties that can direct stereoselective transformations with high efficiency.

-

The presence of the trifluoromethyl group enhances the reactivity of the imine bond and introduces additional steric factors that can improve stereoselectivity in certain reactions.

-

The auxiliary can be cleaved under mild conditions, typically using dilute acid, without affecting other sensitive functional groups in the molecule.

-

The starting materials for its synthesis are relatively accessible, making it a practical choice for various applications in asymmetric synthesis.

These characteristics distinguish (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide from other chiral auxiliaries such as oxazolidinones, sulfoximines, or BINAP derivatives, each of which has its own advantages and limitations depending on the specific synthetic context.

Research Applications and Future Directions

The diverse properties of (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide have led to its application in various research areas, with ongoing investigations continually expanding its utility. This section explores current applications and potential future developments in the study and use of this compound.

Current Research Applications

In contemporary research, (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide finds application in several key areas:

-

Asymmetric synthesis of complex pharmaceutical intermediates, where its ability to direct stereoselective reactions enables the efficient preparation of enantiomerically pure compounds. This application is particularly valuable in the development of new therapeutic agents where stereochemistry often plays a crucial role in biological activity.

-

Development of novel synthetic methodologies, where it serves as a model substrate for exploring new reaction types and conditions. Researchers use this compound to investigate the factors affecting stereoselectivity and to establish new strategies for controlling the formation of stereogenic centers.

-

Studies of reaction mechanisms, where its well-defined stereochemical properties make it useful for probing transition states and intermediates in various transformations. These studies contribute to our fundamental understanding of chemical reactivity and stereoselectivity.

-

Investigation of biologically active compounds containing the sulfinamide functional group or related structures. These studies explore the potential of sulfinamides as pharmacophores or as bioisosteres for other functional groups in drug design.

These diverse applications highlight the versatility of (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide in chemical research and its continuing relevance in contemporary science.

Emerging Trends and Future Perspectives

Several emerging trends suggest promising future directions for research involving (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide:

-

Green chemistry approaches to its synthesis, focusing on reducing waste generation, using more environmentally benign reagents, and improving atom economy. These efforts align with the broader movement toward more sustainable chemical processes.

-

Application in flow chemistry and continuous processing, which offer advantages in terms of efficiency, safety, and scalability. These technologies may facilitate the large-scale production of this compound and its derivatives for various applications.

-

Exploration of its potential in materials science, particularly in the development of chiral materials with unique optical, electronic, or mechanical properties. The compound's well-defined stereochemistry and reactivity make it an interesting building block for such applications.

-

Investigation of its interactions with biological systems, potentially leading to new applications in chemical biology or medicinal chemistry. The compound's ability to form covalent bonds with biological molecules suggests possible applications as a probe or as a component of targeted therapeutic agents.

These emerging trends indicate a rich landscape of potential future applications for (R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide, extending well beyond its current uses in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume